Superior In Vivo Dopamine Release Augmentation: SB 206553 vs. SB 242084
SB 206553 elicits a dose-dependent and clear-cut increase in accumbal and striatal dopamine release, whereas the selective 5-HT2C antagonist SB 242084 is ineffective [1]. This differential effect is attributed to SB 206553's inverse agonist activity at constitutively active 5-HT2C receptors, a property not shared by SB 242084 [2].
| Evidence Dimension | In vivo dopamine release (striatum and nucleus accumbens) |
|---|---|
| Target Compound Data | Dose-dependent increase in DA release at 1-10 mg/kg |
| Comparator Or Baseline | SB 242084: No increase in DA release at 1-10 mg/kg |
| Quantified Difference | Clear-cut increase vs. no effect |
| Conditions | In vivo microdialysis in freely moving rats |
Why This Matters
This demonstrates that only SB 206553, and not a standard 5-HT2C antagonist, can be used to probe the role of constitutive 5-HT2C receptor activity in modulating dopamine pathways.
- [1] De Deurwaerdère P, Navailles S, Berg KA, Clarke WP, Spampinato U. Constitutive activity of the serotonin2C receptor inhibits in vivo dopamine release in the rat striatum and nucleus accumbens. J Neurosci. 2004;24(13):3235-3241. doi:10.1523/JNEUROSCI.0112-04.2004 View Source
- [2] De Deurwaerdère P, Navailles S, Berg KA, Clarke WP, Spampinato U. Constitutive activity of the serotonin2C receptor inhibits in vivo dopamine release in the rat striatum and nucleus accumbens. J Neurosci. 2004;24(13):3235-3241. doi:10.1523/JNEUROSCI.0112-04.2004 View Source
